
Arylsulfonamide 64B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arylsulfonamide 64B is a small molecule inhibitor that targets the hypoxia-induced factor (HIF) pathway. It has shown significant potential in inhibiting the expression of c-Met and CXCR4, which are key drivers of tumor invasion and metastasis. This compound has been studied extensively for its antitumor effects, particularly in the context of uveal melanoma, a prevalent and lethal intraocular malignancy in adults .
Métodos De Preparación
The synthesis of Arylsulfonamide 64B involves several steps, including the formation of the arylsulfonamide core structure. The synthetic route typically includes the reaction of an arylamine with a sulfonyl chloride under basic conditions to form the sulfonamide bond. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .
Análisis De Reacciones Químicas
Arylsulfonamide 64B undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the aryl ring
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified arylsulfonamide derivatives .
Aplicaciones Científicas De Investigación
Arylsulfonamide 64B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of HIF inhibition on various chemical pathways.
Biology: this compound is employed in biological studies to investigate its effects on cell growth, invasion, and metastasis, particularly in cancer research.
Medicine: The compound has shown promise as a potential therapeutic agent for treating uveal melanoma and other cancers by inhibiting the HIF pathway.
Industry: This compound can be used in the development of new drugs and therapeutic agents targeting hypoxia-related pathways
Mecanismo De Acción
The mechanism of action of Arylsulfonamide 64B involves the disruption of the HIF transcriptional complex. It interferes with the binding of HIF-1α to p300/CBP co-factors, which are essential for the transcription of hypoxia-responsive genes. By inhibiting this interaction, this compound reduces the expression of genes like c-Met and CXCR4, which are involved in tumor invasion and metastasis .
Comparación Con Compuestos Similares
Arylsulfonamide 64B is unique in its potent inhibition of the HIF pathway. Similar compounds include:
KCN1: An analog of this compound, but less potent in inhibiting HIF-driven reporters.
BAY 87-2243: Another HIF inhibitor, but with different molecular targets and pathways.
YC-1: A well-known HIF inhibitor, but with broader effects on other signaling pathways
This compound stands out due to its high potency, chemical stability, and favorable pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent .
Propiedades
Fórmula molecular |
C23H28N2O5S |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
N-cyclobutyl-N-[(2,2-dimethylpyrano[3,2-b]pyridin-6-yl)methyl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C23H28N2O5S/c1-23(2)13-12-19-20(30-23)10-8-16(24-19)15-25(17-6-5-7-17)31(26,27)18-9-11-21(28-3)22(14-18)29-4/h8-14,17H,5-7,15H2,1-4H3 |
Clave InChI |
CQGIUFASDNXPRB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(O1)C=CC(=N2)CN(C3CCC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B11934689.png)
![N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11934694.png)
![6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate](/img/structure/B11934697.png)
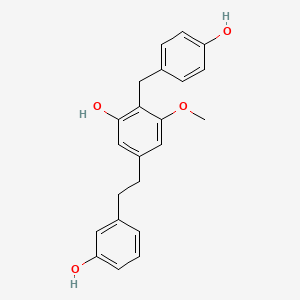
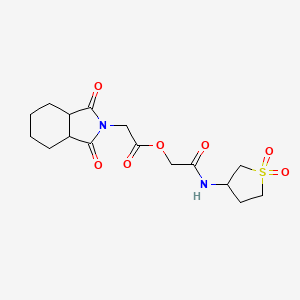
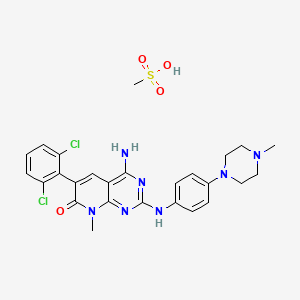
![4-(7-{[(3R)-3-aminopyrrolidin-1-yl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11934723.png)
![N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B11934728.png)


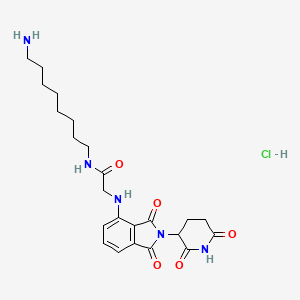
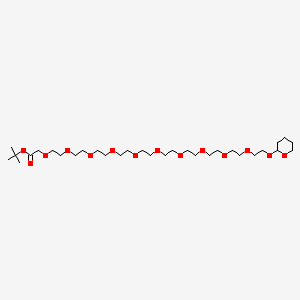
![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine](/img/structure/B11934759.png)
